3-(7-Fluoro-3-indolyl)propanoic Acid
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Overview
Description
3-(7-Fluoro-3-indolyl)propanoic Acid is a derivative of indole, a heterocyclic compound that is widely recognized for its diverse biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a fluorine atom to the indole ring enhances the compound’s biological activity and stability, making it a valuable molecule in various scientific research fields.
Preparation Methods
One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(7-Fluoro-3-indolyl)propanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
3-(7-Fluoro-3-indolyl)propanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it useful in studying cellular processes and signaling pathways.
Medicine: Due to its potential antiviral, anti-inflammatory, and anticancer properties, it is investigated for therapeutic applications.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(7-Fluoro-3-indolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological receptors, increasing its efficacy. The indole ring structure allows the compound to interact with various enzymes and proteins, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
3-(7-Fluoro-3-indolyl)propanoic Acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: Known for its neuroprotective and antioxidant properties.
5-Fluoroindole: Another fluorinated indole derivative with significant biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and enhances its stability and efficacy in various applications .
Properties
Molecular Formula |
C11H10FNO2 |
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Molecular Weight |
207.20 g/mol |
IUPAC Name |
3-(7-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10FNO2/c12-9-3-1-2-8-7(4-5-10(14)15)6-13-11(8)9/h1-3,6,13H,4-5H2,(H,14,15) |
InChI Key |
KZEHJGBNXMHEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CCC(=O)O |
Origin of Product |
United States |
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